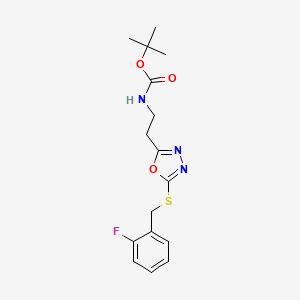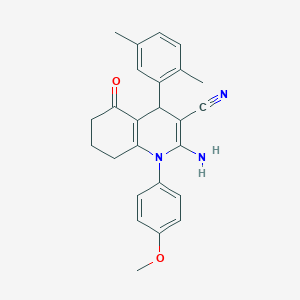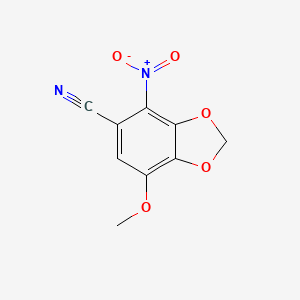![molecular formula C18H21N3O B11455540 [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11455540.png)
[3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine is an organic compound that features a benzodiazole ring and a methoxyphenyl group connected via a propylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment of the Propylamine Linker: The benzodiazole ring is then reacted with a propylamine derivative under appropriate conditions to form the desired linkage.
Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group.
[3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications.
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C18H21N3O/c1-22-15-10-8-14(9-11-15)13-19-12-4-7-18-20-16-5-2-3-6-17(16)21-18/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3,(H,20,21) |
InChI Key |
FBTPXWJFOGHRRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-Methoxyethyl)-3-phenyl-8H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11455468.png)
![2-(2-chlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11455477.png)
![(3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione](/img/structure/B11455481.png)

![Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11455501.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide](/img/structure/B11455509.png)

![N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide](/img/structure/B11455519.png)
![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethanone](/img/structure/B11455520.png)
![Ethyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11455521.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11455529.png)
![N-(4-chlorophenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11455532.png)
![1-{5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B11455544.png)
